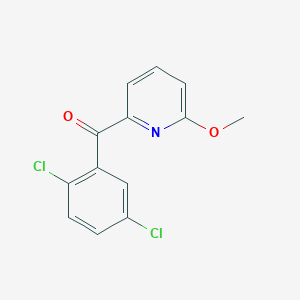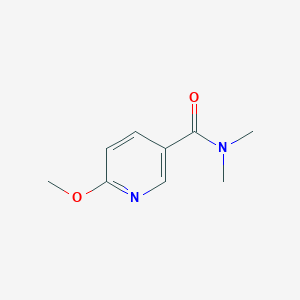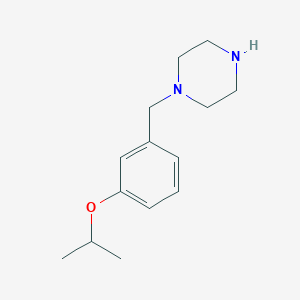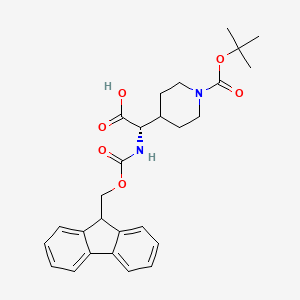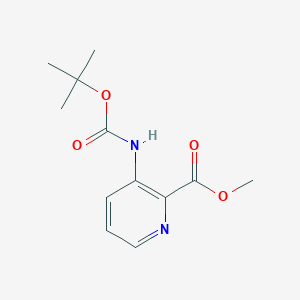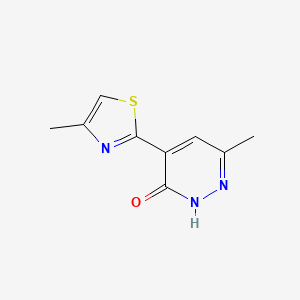
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one
描述
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one, also known as 6M4T2D, is a heterocyclic compound with a unique structure and properties. It is a member of the thiazolidinone family and is used in a variety of chemical synthesis, scientific research applications, and medical treatments.
科学研究应用
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in a variety of scientific research areas, including organic synthesis, medicinal chemistry, and drug development. It has been used as a precursor for the synthesis of a variety of heterocyclic compounds, such as thiazolidinones, pyridazinones, and thiadiazoles. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has been used as a tool to study the relationship between structure and reactivity.
作用机制
The mechanism of action of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one is not fully understood. However, studies suggest that its anti-cancer, anti-inflammatory, and anti-microbial activities are due to its ability to modulate the activity of enzymes and proteins involved in these processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
生化和生理效应
The biochemical and physiological effects of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one are still being studied. In vitro studies have shown that 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to modulate the activity of several enzymes and proteins involved in these processes. In addition, 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria.
实验室实验的优点和局限性
The advantages of using 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one for laboratory experiments include its relatively low cost and its availability from a variety of chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time. However, its use in laboratory experiments may be limited by its potential toxicity and its potential to cause skin and eye irritation.
未来方向
There are a number of potential future directions for research on 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one. These include further studies on its mechanism of action, its potential applications in drug development, and its potential uses in other scientific research areas. Additionally, further studies on its biochemical and physiological effects, as well as its toxicity, may be beneficial. Finally, further research could explore the potential of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one as a tool to study the relationship between structure and reactivity.
属性
IUPAC Name |
3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(8(13)12-11-5)9-10-6(2)4-14-9/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYVHLPMRUFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)
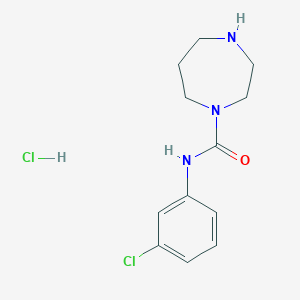
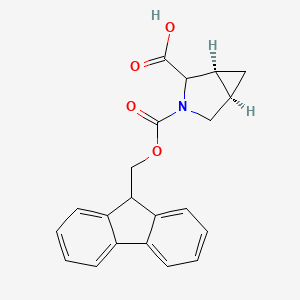
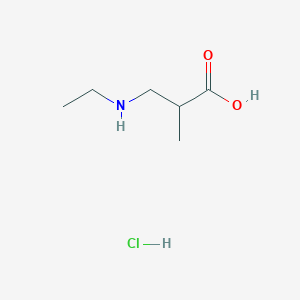
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)


